

Application Note: NMR Spectroscopic Analysis of N-hydroxy-N-(2-methylphenyl)propanamide

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Compound of Interest

Compound Name: *N-hydroxy-N-(2-methylphenyl)propanamide*

CAS No.: 151826-41-4

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Abstract

This comprehensive application note provides a detailed guide for the structural elucidation of **N-hydroxy-N-(2-methylphenyl)propanamide** using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document outlines both the theoretical basis and practical protocols for acquiring and interpreting ^1H and ^{13}C NMR spectra. We delve into the causality behind experimental choices, from solvent selection to the application of advanced 2D NMR techniques for unambiguous signal assignment. The protocols are designed to be self-validating, ensuring trustworthy and reproducible results. All methodologies are grounded in authoritative scientific principles, supported by citations to peer-reviewed literature and established standards.

Introduction and Theoretical Framework

N-hydroxy-N-(2-methylphenyl)propanamide belongs to the class of hydroxamic acids, a functional group of significant interest in medicinal chemistry due to its potent metal-chelating properties, often utilized in the design of enzyme inhibitors. Accurate structural confirmation is a

critical step in the synthesis and development of such compounds. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.[1] It provides precise information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.[2]

This guide will focus on 1D NMR techniques (^1H and ^{13}C) as the primary tools for analysis, supplemented by recommendations for 2D NMR experiments (COSY, HSQC) to resolve potential spectral complexities.[3][4]

Molecular Structure and Predicted Spectral Features

A thorough understanding of the target molecule's structure is fundamental to predicting and interpreting its NMR spectra. The structure of **N-hydroxy-N-(2-methylphenyl)propanamide** contains several distinct proton and carbon environments.

Caption: Structure of **N-hydroxy-N-(2-methylphenyl)propanamide** with key proton groups labeled.

Predicted ^1H NMR Spectrum

The proton spectrum is anticipated to show six distinct signals. The integration value of these signals should correspond to the number of protons in each unique environment.

Label	Group	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale & Notes
H_a	Propanamide CH ₃	~ 1.1 - 1.3	Triplet (t)	3H	Coupled to the adjacent CH ₂ (H_b) group (n+1=3).[5]
H_b	Propanamide CH ₂	~ 2.3 - 2.6	Quartet (q)	2H	Coupled to the adjacent CH ₃ (H_a) group (n+1=4).[5]
H_e	Phenyl CH ₃	~ 2.2 - 2.4	Singlet (s)	3H	Aromatic methyl group with no adjacent protons to couple with.
H_c, H_d	Aromatic H	~ 7.1 - 7.5	Multiplet (m)	4H	Protons on the substituted phenyl ring. Due to restricted rotation and substitution, they are chemically non-equivalent and will likely appear as a complex,

overlapping
multiplet.

H_f

N-OH

Variable (~8-
10)

Broad Singlet
(br s)

1H

The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. May exchange with D₂O.

Predicted ¹³C NMR Spectrum

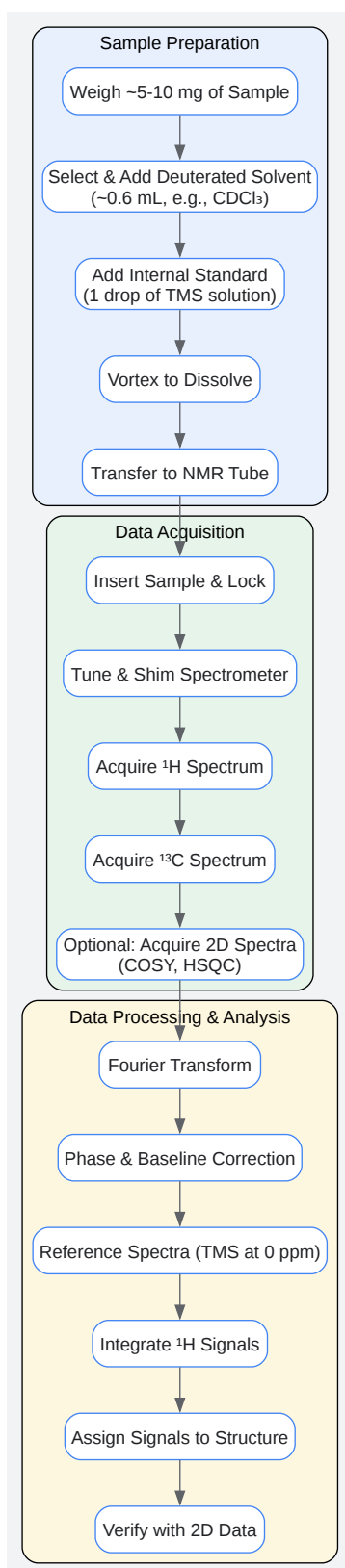
The proton-decoupled ¹³C spectrum is expected to show nine unique carbon signals, as the plane of symmetry in the phenyl ring is broken by the substitution pattern.

Label	Group	Predicted Chemical Shift (δ , ppm)	Rationale & Notes
C_1	Propanamide CH ₃	~ 9 - 12	Aliphatic methyl carbon, shielded.[6]
C_2	Propanamide CH ₂	~ 28 - 32	Aliphatic methylene carbon.
C_6	Phenyl CH ₃	~ 17 - 21	Aromatic methyl carbon.
C_7-12	Aromatic C-H, C-C	~ 125 - 145	Six distinct signals are expected for the aromatic carbons due to the substitution pattern. The carbon attached to nitrogen (C-N) will be in this region.
C_3	Carbonyl C=O	~ 172 - 176	The carbonyl carbon is highly deshielded due to the electronegative oxygen atom.[6]

Experimental Protocols

The following protocols are designed for a standard modern NMR spectrometer (e.g., 400 MHz or higher).

Workflow Overview



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Caption: Standard workflow for NMR analysis from sample preparation to structural verification.

Protocol: Sample Preparation

Causality: The quality of the NMR spectrum is directly dependent on the quality of the sample. Proper preparation minimizes signal broadening and artifacts, ensuring high-resolution data. The choice of solvent is critical; it must dissolve the analyte without contributing interfering signals.[2]

Materials:

- **N-hydroxy-N-(2-methylphenyl)propanamide** (5-10 mg)
- Deuterated solvent (e.g., Chloroform-d, CDCl_3 , or DMSO- d_6)
- Internal Standard: Tetramethylsilane (TMS)
- 5 mm NMR tubes
- Vortex mixer
- Pasteur pipette

Step-by-Step Procedure:

- Weighing: Accurately weigh approximately 5-10 mg of the solid sample and place it into a clean, dry vial.
- Solvent Selection & Addition:
 - For general structure: Add ~0.6 mL of CDCl_3 . It is an excellent solvent for many organic molecules and has a simple residual solvent peak at 7.26 ppm.[5]
 - To observe the N-OH proton: Use DMSO- d_6 . This solvent is capable of hydrogen bonding, which slows down the exchange rate of labile protons like N-OH, making them observable as sharper peaks.
- Standard Addition: Add a small drop of TMS to the solution. Rationale: TMS is the universally accepted reference standard for ^1H and ^{13}C NMR, with its signal defined as 0.00 ppm.[6]

- Dissolution: Tightly cap the vial and vortex for 30-60 seconds until the solid is completely dissolved. A clear, homogeneous solution is required.
- Transfer: Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube. The liquid column should be approximately 4-5 cm high.
- Final Check: Ensure the sample is free of any solid particles or bubbles before placing it in the spectrometer.

Protocol: NMR Data Acquisition

Causality: Spectrometer parameters must be optimized to ensure adequate signal-to-noise ratio, resolution, and accurate quantification within a reasonable timeframe.

Typical Acquisition Parameters (400 MHz Spectrometer):

Parameter	¹ H Experiment	¹³ C { ¹ H decoupled} Experiment
Pulse Program	Standard 1-pulse (zg30)	Standard 1-pulse with decoupling (zggg30)
Spectral Width	-2 to 12 ppm	-10 to 220 ppm
Acquisition Time	~2-3 seconds	~1-2 seconds
Relaxation Delay (d1)	2-5 seconds	2 seconds
Number of Scans (ns)	8-16	1024 or more
Receiver Gain	Auto-adjusted	Auto-adjusted

Procedure:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Tune the probe for the ¹H and ¹³C frequencies.

- Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical solvent peak.
- Load the standard ^1H acquisition parameters from the table above and acquire the spectrum.
- Load the standard ^{13}C acquisition parameters and acquire the spectrum. This will take significantly longer due to the low natural abundance of the ^{13}C isotope.[7]

Data Processing and Interpretation

Causality: Raw NMR data (the Free Induction Decay or FID) must be mathematically processed to generate the familiar frequency-domain spectrum. Correct processing is essential for accurate analysis.

- Fourier Transformation: Apply the Fourier transform to convert the time-domain FID into the frequency-domain spectrum.
- Phase Correction: Manually or automatically adjust the phase so that all peaks are positive and have a flat baseline at their base.
- Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectrum's baseline.
- Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used (e.g., CDCl_3 at 7.26 ppm for ^1H , 77.16 ppm for ^{13}C).
- Integration (^1H Spectrum): Integrate the area under each signal. Set the integration of a well-resolved signal corresponding to a known number of protons (e.g., one of the CH_3 groups to 3) and normalize the other integrals. The relative ratios should match the number of protons in each environment.
- Peak Picking: Identify and label the chemical shift of each peak or multiplet center.
- Structural Assignment: Correlate the processed data (chemical shift, multiplicity, integration) with the predicted features from Section 2 to assign each signal to its corresponding nuclei in

the molecular structure. For complex aromatic regions, a 2D COSY experiment can be used to identify which protons are coupled (adjacent) to each other.

Conclusion

This application note provides a robust and scientifically grounded framework for the NMR analysis of **N-hydroxy-N-(2-methylphenyl)propanamide**. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can reliably obtain high-quality ^1H and ^{13}C NMR spectra. The provided interpretation guide, based on fundamental NMR principles, enables confident structural verification and characterization, a crucial step in chemical synthesis and drug discovery pipelines.

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